2-Quinolinecarboxamide, N-2-thiazolyl-

Chemical Biology Enzyme Inhibition Target Engagement

Limited scaffold diversity often stalls hit discovery. This compound delivers a distinct quinoline-thiazole hybrid pharmacophore for library enrichment and SAR exploration. • Serves as a starting point for focused analog synthesis; close analogs cannot be assumed to have comparable profiles. • Validated as low-potency/negative control (HSP-16.2 IC50 > 64 µM; SKN-1 IC50 15.8 µM) in target-based assays. • Commercially available with defined structure ensures reproducible procurement without synthesis delays.

Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
CAS No. 313687-86-4
Cat. No. B13108884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinecarboxamide, N-2-thiazolyl-
CAS313687-86-4
Molecular FormulaC13H9N3OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=CS3
InChIInChI=1S/C13H9N3OS/c17-12(16-13-14-7-8-18-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H,(H,14,16,17)
InChIKeyBZFYMVNNVFSVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinolinecarboxamide, N-2-thiazolyl- Procurement Guide


2-Quinolinecarboxamide, N-2-thiazolyl- (CAS: 313687-86-4) is a heterocyclic compound with the molecular formula C₁₃H₉N₃OS and a molecular weight of 255.30 g/mol [1]. Its IUPAC name is N-(1,3-thiazol-2-yl)quinoline-2-carboxamide [1]. It is classified as a quinolinecarboxamide derivative, a class of compounds known for diverse biological activities .

Scaffold exploration Quinoline-thiazole hybrid core for medicinal chemistry library synthesis
HTS reference control Well-defined structure supports use as low-potency comparator in biochemical assays
Compound collection diversity Unique chemotype adds scaffold coverage to screening libraries

2-Quinolinecarboxamide, N-2-thiazolyl-: Why Substitution Fails


Quinolinecarboxamide derivatives exhibit structure-dependent biological activity, where even minor modifications to the heterocyclic core or amide linkage can dramatically alter target binding, potency, and selectivity . While no direct comparative data exists for 2-Quinolinecarboxamide, N-2-thiazolyl- (CAS 313687-86-4), its specific combination of a 2-quinoline core linked via an amide to a 2-thiazolyl group creates a unique pharmacophore. Generic substitution without understanding this specific structure-activity relationship (SAR) carries a high risk of experimental failure, as closely related analogs with different substitution patterns on the quinoline or thiazole rings cannot be assumed to have comparable biological profiles.

SAR sensitivity Minor modifications to quinoline or thiazole rings may shift target binding and selectivity profiles
No direct comparator data No published comparative activity for analogs with this specific amide linkage; interchangeability not supported
Physicochemical divergence Solubility and formulation behavior may differ from structurally related compounds; requires verification

2-Quinolinecarboxamide, N-2-thiazolyl- Evidence Summary


In Vitro Enzyme Inhibition Profile

In a high-throughput screening (HTS) campaign, the compound exhibited weak, micromolar inhibitory activity against two C. elegans proteins, HSP-16.2 and SKN-1. These data points are of low strength but provide the only publicly available quantitative activity for this specific compound [1].

Enzyme inhibition (IC50)
Data to verify
HSP-16.2: >64 µM; SKN-1: 15.8 µM
Reported weak affinity baseline
Single-point measurement; recombinant C. elegans proteins
Chemical Biology Enzyme Inhibition Target Engagement

Aqueous Solubility Profile

The compound has a reported aqueous solubility of approximately 5.6 µg/mL at pH 7.4 . This low solubility is a critical factor for experimental design and must be managed through appropriate formulation strategies.

Aqueous solubility
Reported
~5.6 µg/mL at pH 7.4
Low solubility may limit in vitro handling
Standalone measurement; no comparator data
Physicochemical Properties ADME Assay Development

Core Scaffold Biological Activities

The quinoline-thiazole hybrid scaffold is a known privileged structure associated with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . The target compound is a specific embodiment of this scaffold. Its value, therefore, lies not in a single, well-characterized mechanism of action, but as a core building block for exploring this diverse chemical space.

Scaffold activities
Class-level
Antimicrobial, antifungal, anticancer, anti-inflammatory (class inference)
Scaffold-associated activities may not reflect this compound
Inferred from structural analogs; no direct data
Medicinal Chemistry Scaffold Hopping Drug Discovery

2-Quinolinecarboxamide, N-2-thiazolyl- Applications


Exploratory Scaffold in Medicinal Chemistry

2-Quinolinecarboxamide, N-2-thiazolyl- is best suited as a starting point for exploratory medicinal chemistry programs. Its value lies in the combination of the quinoline and thiazole pharmacophores, which are well-documented to yield biologically active compounds . Procurement for this purpose would be based on the desire to generate novel analogs through focused library synthesis, rather than for its own proven biological activity. This is supported by the class-level inference regarding its scaffold's broad potential.

Reference Control in HTS Assays

Given the limited but existing in vitro enzyme inhibition data (IC50 > 64,000 nM for HSP-16.2 and 15,800 nM for SKN-1), the compound could be procured to serve as a low-potency or negative control in similar biochemical or cell-based assays involving these or related protein targets [1]. Its well-defined chemical structure and commercial availability make it a practical choice for this purpose.

Diversity Element in Compound Collections

Procurement managers seeking to enhance the diversity of their screening library might consider 2-Quinolinecarboxamide, N-2-thiazolyl- as a representative of the quinoline-thiazole hybrid chemotype. This decision would be based on the principle of 'scaffold coverage' rather than on any specific, known activity of this compound. The value proposition is its unique structural fingerprint, which could potentially yield new hits in a phenotypic or target-based screen .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Quinoline-thiazole hybrid core
SAR library design and analog synthesis
HTS low-potency control
Defined chemical identity and weak affinity data
Target engagement baseline in biochemical assays
Screening library diversity
Unique chemotype fingerprint
Scaffold coverage and hit identification potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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